1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Overview
Description
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolo[3,2-c]pyridine core, which is fused with a thione group, making it a valuable scaffold for medicinal chemistry and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylbenzylamine with a suitable pyridine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can be further utilized in different applications, including medicinal chemistry and material science .
Scientific Research Applications
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence oxidative stress pathways, which are crucial in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the pyrrolo[3,2-c]pyridine core and exhibit diverse biological activities.
Benzimidazole Derivatives: These compounds also contain fused heterocyclic rings and are known for their wide range of medicinal applications.
Thiazole Derivatives: Similar to the thione group in the target compound, thiazole derivatives are known for their biological activities and are used in drug development.
Uniqueness
1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione stands out due to its unique combination of a pyrrolo[3,2-c]pyridine core and a thione group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-4-2-3-5-12(11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSYMNSUHFLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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